molecular formula C8H15NO2 B6305621 Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol CAS No. 2722514-29-4

Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol

Cat. No.: B6305621
CAS No.: 2722514-29-4
M. Wt: 157.21 g/mol
InChI Key: RFJNRBOVZLXNDZ-SFYZADRCSA-N
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Description

Rel-(3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol is a bicyclic pyrrolidine derivative featuring a fused pyran-pyrrolidine ring system and a hydroxymethyl substituent. The compound’s stereochemistry (3aR,7aS) implies a specific spatial arrangement that may influence its physicochemical and biological properties.

Properties

IUPAC Name

[(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-8-4-9-3-7(8)1-2-11-6-8/h7,9-10H,1-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJNRBOVZLXNDZ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1CNC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]2([C@H]1CNC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor to form the hexahydropyrano ring, followed by the introduction of the pyrrol moiety through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Hexahydrobenzo[f]chromeno[4,3-b]pyrrole Derivative

Compound: Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (C₂₅H₂₅NO₄) .

  • Structural Features: Core Framework: A benzo[f]chromeno-pyrrole system fused with a pyrrolidine ring. Substituents: Methoxy and methyl groups, with a carboxylate ester. Conformations:
  • Pyrrolidine ring adopts an envelope conformation.
  • Tetrahydropyran ring exists in a half-chair conformation.
    • Stabilization : Crystal packing is stabilized by C–H⋯π interactions.
Property Target Compound (Rel-3aR,7aS) Hexahydrobenzo[f]chromeno-pyrrole
Molecular Formula Likely C₉H₁₅NO₂ (inferred) C₂₅H₂₅NO₄
Ring System Pyrano[3,4-c]pyrrolidine Benzo[f]chromeno[4,3-b]pyrrole
Key Substituents Hydroxymethyl Methoxyphenyl, methyl, carboxylate
Conformation Not reported (expected chair) Envelope (pyrrolidine), half-chair (pyran)
Crystallinity Likely H-bond-driven C–H⋯π interactions dominant

Key Differences :

  • The absence of ester groups (e.g., carboxylate) in the target compound may lower lipophilicity compared to the hexahydrobenzo[f]chromeno-pyrrole derivative.

Sulfonated Pyrrole Derivatives

Compounds : 4-Aroyl-3-sulfonyl-1H-pyrroles (e.g., 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole) .

  • Structural Features: Core: Monocyclic pyrrole with sulfonyl and aroyl substituents. Synthesis: Prepared via chloranil-mediated cyclization in xylene under reflux .
Property Target Compound (Rel-3aR,7aS) Sulfonated Pyrroles
Synthesis Method Not reported Reflux with chloranil in xylene
Functional Groups Hydroxymethyl Sulfonyl, aroyl
Ring Complexity Bicyclic (pyrano-pyrrolidine) Monocyclic (pyrrole)
Purification Likely recrystallization Recrystallization from methanol

Key Differences :

  • The bicyclic pyrano-pyrrolidine system in the target compound introduces stereochemical complexity absent in monocyclic sulfonated pyrroles.
  • Hydroxymethyl groups may enhance aqueous solubility compared to sulfonated derivatives, which are often more lipophilic.

Natural Pyrrolidine Derivatives

Compounds : Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) .

  • Structural Features: Core: Steroidal (Zygocaperoside) or flavonoid glycoside (Isorhamnetin-3-O-glycoside). Analysis: Characterized via UV, ¹H-NMR, and ¹³C-NMR spectroscopy .
Property Target Compound (Rel-3aR,7aS) Natural Pyrrolidine Derivatives
Origin Synthetic Plant-derived
Spectroscopy Not reported ¹H/¹³C-NMR, UV
Bioactivity Unknown Likely bioactive (e.g., antioxidant)

Key Differences :

  • The target compound’s synthetic origin contrasts with the natural isolation of Zygocaperoside and Isorhamnetin derivatives.
  • NMR data for the target compound (if available) would likely show distinct proton environments due to its fused pyran-pyrrolidine system compared to the glycosidic linkages in natural products.

Research Implications and Gaps

  • Conformational Analysis: The pyrano-pyrrolidine system in the target compound may adopt chair or boat conformations, differing from the envelope/half-chair conformations observed in hexahydrobenzo[f]chromeno-pyrrole derivatives .
  • Synthetic Challenges : Stereoselective synthesis of the 3aR,7aS configuration remains unexplored in the provided evidence but could draw on methods used for related bicyclic systems.
  • Spectroscopic Characterization : Future studies should prioritize ¹H/¹³C-NMR and X-ray crystallography to resolve the target compound’s structure and compare it with analogs.

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